molecular formula C16H12FN3O2 B2871318 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 503432-62-0

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2871318
CAS No.: 503432-62-0
M. Wt: 297.289
InChI Key: GFUAJMSQIPTNBT-UHFFFAOYSA-N
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Description

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic structure, and a benzamide moiety

Mechanism of Action

Target of Action

The primary targets of the compound 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide are currently unknown. The compound belongs to the class of 4H-pyrido[1,2-a]pyrimidin-4-ones , which have been studied for their diverse biological activities . .

Mode of Action

It has been suggested that compounds in the 4h-pyrido[1,2-a]pyrimidin-4-one class may operate through a radical mechanistic pathway .

Biochemical Pathways

The 4h-pyrido[1,2-a]pyrimidin-4-one class of compounds has been associated with a variety of biological activities , suggesting that they may interact with multiple pathways.

Pharmacokinetics

The molecular weight of the compound is 297.289, which is within the range generally favorable for oral bioavailability.

Result of Action

The 4h-pyrido[1,2-a]pyrimidin-4-one class of compounds has been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[1,2-a]pyrimidine derivative, which can be synthesized through cyclization reactions involving suitable precursors. The introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The benzamide moiety is then introduced through amide bond formation reactions, often using coupling reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: Lacks the methyl group, which may affect its chemical properties and biological activity.

    N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of both the fluorine atom and the methyl group in 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide contributes to its unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features may enhance its effectiveness in certain applications compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)19-15(21)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUAJMSQIPTNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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